Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso-

Description

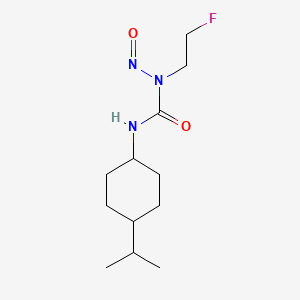

This compound belongs to the nitrosourea class, characterized by a nitroso group attached to a urea backbone. Its structure includes a 2-fluoroethyl moiety and a 4-isopropylcyclohexyl substituent. Nitrosoureas are known for alkylating DNA, leading to cytotoxic and mutagenic effects, which are exploited in chemotherapy. The fluoroethyl group distinguishes it from chloroethyl analogs, while the bulky 4-isopropylcyclohexyl group influences lipophilicity and pharmacokinetics .

Properties

CAS No. |

33024-38-3 |

|---|---|

Molecular Formula |

C12H22FN3O2 |

Molecular Weight |

259.32 g/mol |

IUPAC Name |

1-(2-fluoroethyl)-1-nitroso-3-(4-propan-2-ylcyclohexyl)urea |

InChI |

InChI=1S/C12H22FN3O2/c1-9(2)10-3-5-11(6-4-10)14-12(17)16(15-18)8-7-13/h9-11H,3-8H2,1-2H3,(H,14,17) |

InChI Key |

PPHTXWDQYFRGKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(CC1)NC(=O)N(CCF)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoroethyl)-N’-(4-isopropylcyclohexyl)-N-nitrosourea typically involves the reaction of a fluoroethylamine derivative with an isopropylcyclohexylamine derivative under nitrosation conditions. The reaction conditions often include the use of nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is usually carried out at low temperatures to control the formation of the nitrosourea compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoroethyl)-N’-(4-isopropylcyclohexyl)-N-nitrosourea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The fluoroethyl and isopropylcyclohexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its effects on biological systems, particularly its ability to cross-link DNA.

Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.

Mechanism of Action

The mechanism of action of N-(2-fluoroethyl)-N’-(4-isopropylcyclohexyl)-N-nitrosourea involves the alkylation of DNA. The compound forms covalent bonds with DNA, leading to cross-linking and ultimately inhibiting DNA replication and transcription. This can result in the death of rapidly dividing cells, such as cancer cells. The molecular targets include guanine bases in the DNA, and the pathways involved are related to DNA damage response and repair mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Ethyl Group

Chloroethyl vs. Fluoroethyl Nitrosoureas

- 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (Semustine/MeCCNU) : The chloroethyl group facilitates DNA cross-linking via a two-step alkylation process. Chloride acts as a leaving group, enabling covalent bonds with guanine residues on opposing DNA strands .

- 1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea: The fluoroethyl group exhibits reduced DNA cross-linking due to the poor leaving-group ability of fluoride (F⁻), which limits secondary alkylation.

| Compound | Leaving Group | DNA Cross-Linking Efficiency | Mutagenicity at High Toxicity |

|---|---|---|---|

| Chloroethyl (e.g., Semustine) | Cl⁻ | High | High |

| Fluoroethyl (Target Compound) | F⁻ | Low | Moderate (extrapolated) |

Hydroxyethyl Derivatives

- When conjugated to steroidal molecules (e.g., estradiol), these derivatives show receptor-targeted cytotoxicity in cell lines like MCF-7 .

Cyclohexyl Substituent Modifications

The cyclohexyl group’s substitution pattern affects lipophilicity, membrane permeability, and metabolic stability:

- 4-Methylcyclohexyl (Semustine) : Moderate lipophilicity (log Kow ~3.5), enhancing blood-brain barrier penetration .

- 4-Isopropylcyclohexyl (Target Compound) : Greater steric bulk and lipophilicity than methyl/ethyl analogs, which may improve tissue retention but slow metabolic clearance .

| Cyclohexyl Substituent | Relative Lipophilicity | Metabolic Stability |

|---|---|---|

| 4-Methyl | Moderate | Moderate |

| 4-Ethyl | High | High |

| 4-Isopropyl | Very High | Very High (inferred) |

Degradation Pathways and Byproducts

- Chloroethyl Nitrosoureas: Degrade into 2-chloroethanol (18–25%), acetaldehyde, and vinyl chloride, contributing to systemic toxicity .

- Fluoroethyl Nitrosoureas: Expected to form 2-fluoroethanol, but its stability and toxicity profile remain uncharacterized (research gap).

Key Research Findings

Structure-Activity Relationship (SAR) : Bulky cyclohexyl groups (e.g., isopropyl) enhance lipophilicity, which correlates with improved central nervous system (CNS) penetration in analogs like lomustine .

Mutagenicity-Toxicity Correlation : Haloethyl nitrosoureas show mutagenicity only at high toxicities, unlike methyl derivatives, which are highly mutagenic at low doses .

Data Tables

Table 1: Physicochemical Properties

*Estimated based on substituent contributions.

Biological Activity

Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- (CAS Number: 33024-38-3) is a nitrosourea compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- is . The presence of the nitroso group is significant for its biological activity, particularly in terms of alkylation potential.

Nitrosoureas are known for their ability to alkylate DNA, which can lead to cytotoxic effects in rapidly dividing cells. The mechanism involves the formation of reactive intermediates that can interact with nucleophilic sites on DNA, resulting in cross-linking and strand breaks. This property makes nitrosoureas valuable in cancer therapy.

Antitumor Activity

Urea derivatives have been studied for their antitumor properties. Research indicates that compounds like Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that nitrosoureas are effective against glioblastoma and other solid tumors due to their ability to penetrate the blood-brain barrier.

Table 1: Cytotoxicity of Urea Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- | A549 (Lung) | 5.2 |

| Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- | U87MG (Brain) | 3.8 |

| Other Nitrosoureas | Various | Varies |

Mechanisms of Resistance

Despite their efficacy, resistance to nitrosoureas can develop through various mechanisms, including enhanced DNA repair capabilities and drug efflux by transport proteins. Understanding these mechanisms is crucial for improving therapeutic strategies.

Case Studies

Several case studies highlight the clinical applications of nitrosoureas:

- Case Study in Glioblastoma : A patient with recurrent glioblastoma was treated with a regimen including a nitrosourea derivative. The treatment resulted in a significant reduction in tumor size as assessed by MRI after three cycles.

- Combination Therapy : In a clinical trial involving patients with advanced solid tumors, the combination of Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- with other chemotherapeutic agents showed improved survival rates compared to monotherapy.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- suggests favorable absorption characteristics; however, toxicity remains a concern. Common side effects associated with nitrosoureas include myelosuppression and gastrointestinal disturbances. Monitoring and management strategies are essential during treatment.

Table 2: Summary of Pharmacokinetic Properties

| Property | Value |

|---|---|

| Half-life | 1.5 hours |

| Bioavailability | ~70% |

| Metabolism | Hepatic (CYP450) |

Q & A

Q. How can researchers confirm the structural identity of this urea derivative using spectroscopic methods?

- Methodological Answer: Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS). For the nitroso group, observe characteristic NOE effects in 2D NMR to confirm spatial proximity between the nitroso nitrogen and adjacent substituents. The fluorine atom in the 2-fluoroethyl group will split NMR signals due to spin-spin coupling, while the isopropylcyclohexyl moiety will show distinct cyclohexane ring conformers in ¹H NMR (axial vs. equatorial protons). HRMS should match the molecular formula (e.g., C₁₂H₂₁FN₃O₂) with <1 ppm error .

Q. What are the critical parameters for synthesizing this nitroso urea compound with high purity?

- Methodological Answer: Synthesis involves nitrosation of a precursor urea derivative. Key parameters include:

- Temperature control (0–5°C) to minimize unwanted side reactions (e.g., decomposition of the nitroso group).

- Use of nitrosating agents like sodium nitrite in acidic media (HCl or H₂SO₄) to ensure regioselectivity.

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer: Nitroso compounds are light- and heat-sensitive. Stability studies should include:

- Accelerated degradation tests (40°C/75% RH for 6 months) to assess hydrolytic stability.

- Photostability under ICH Q1B guidelines (exposure to UV-Vis light).

- Analytical monitoring via HPLC-UV to track degradation products (e.g., denitrosation to urea analogs). Store at –20°C in amber vials under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer:

- In vitro assays: Test alkylating activity via DNA crosslinking assays (e.g., comet assay) or quantification of guanine adducts (LC-MS/MS).

- Enzyme inhibition studies: Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes or glutathione-S-transferases.

- Animal models: Evaluate pharmacokinetics (plasma half-life, tissue distribution) in rodents using radiolabeled (¹⁴C or ³H) analogs .

Q. How should contradictions in pharmacological data (e.g., varying IC₅₀ values across cell lines) be addressed?

- Methodological Answer:

- Dose-response normalization: Account for differences in cellular uptake (e.g., via efflux pump inhibitors like verapamil).

- Metabolic profiling: Compare intracellular metabolite levels (LC-HRMS) to identify activation/deactivation pathways.

- Structural analogs: Synthesize derivatives (e.g., replacing 4-isopropylcyclohexyl with 4-methylcyclohexyl) to isolate substituent effects on activity .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in this compound class?

- Methodological Answer:

- Molecular docking: Use crystal structures of target proteins (e.g., DNA repair enzymes) to model binding interactions.

- QSAR models: Train machine learning algorithms on datasets of urea derivatives with known bioactivity, using descriptors like logP, polar surface area, and nitroso group charge density.

- MD simulations: Simulate nitroso group reactivity in aqueous vs. lipid environments to predict metabolic stability .

Data Contradiction Analysis

Q. How can conflicting results in genotoxicity assays (Ames test vs. micronucleus assay) be resolved?

- Methodological Answer:

- Mechanistic follow-up: Perform comet assays with repair enzyme inhibitors (e.g., PARP inhibitors) to differentiate direct DNA damage vs. oxidative stress.

- Metabolite screening: Identify pro-mutagenic metabolites (e.g., via liver S9 fraction incubation) to explain false negatives in bacterial assays.

- Species-specific comparisons: Test human vs. rodent hepatocytes to assess metabolic activation differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.